1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
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Overview
Description
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a complex organic compound known for its unique chemical properties and applications. It is often used as a building block in the synthesis of various fine chemicals and research compounds . The compound’s structure includes a trifluoromethyl group attached to a pyridine ring, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves several steps. One common method includes the nucleophilic substitution reaction where a suitable precursor is reacted with a trifluoromethylating agent under controlled conditions . Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis to improve yield and efficiency .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . These interactions can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine can be compared with other similar compounds such as:
1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-amine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound includes a piperazine ring, which alters its chemical properties and applications.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-4-6(2-3-13-7)8(9,10)11/h2-5H,12H2,1H3 |
InChI Key |
CHQOZJPSZZECLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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